Cas no 85636-85-7 (9H-Xanthene-1-carboxylic acid, 9-oxo-)

9H-Xanthene-1-carboxylic acid, 9-oxo- structure
85636-85-7 structure
Product Name:9H-Xanthene-1-carboxylic acid, 9-oxo-
CAS No:85636-85-7
MF:C14H10O3
MW:226.227404117584
CID:663889
PubChem ID:22222686
Update Time:2025-11-01

9H-Xanthene-1-carboxylic acid, 9-oxo- Chemical and Physical Properties

Names and Identifiers

    • 9H-Xanthene-1-carboxylic acid, 9-oxo-
    • 9H-XANTHENE-1-CARBOXYLIC ACID
    • 9-Oxo-xanthen-1-carbonsaeure
    • 9-oxo-xanthene-1-carboxylic acid
    • CHEMPACIFIC 34077
    • AKOS015961092
    • 9H-XANTHENE-1-CARBOXYLICACID
    • DB-369772
    • AB16581
    • SCHEMBL5692
    • 85636-85-7
    • Inchi: 1S/C14H10O3/c15-14(16)10-5-3-7-13-11(10)8-9-4-1-2-6-12(9)17-13/h1-7H,8H2,(H,15,16)
    • InChI Key: TTWQJTZYBXHGKQ-UHFFFAOYSA-N
    • SMILES: C12CC3=C(C=CC=C3)OC=1C=CC=C2C(=O)O

Computed Properties

  • Exact Mass: 226.06300
  • Monoisotopic Mass: 226.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.53000
  • LogP: 3.08130

9H-Xanthene-1-carboxylic acid, 9-oxo- Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

9H-Xanthene-1-carboxylic acid, 9-oxo- Pricemore >>

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Additional information on 9H-Xanthene-1-carboxylic acid, 9-oxo-

Professional Introduction to Compound with CAS No. 85636-85-7 and Product Name: 9H-Xanthene-1-carboxylic acid, 9-oxo-

9H-Xanthene-1-carboxylic acid, 9-oxo-, identified by the Chemical Abstracts Service (CAS) number 85636-85-7, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This xanthene derivative has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a carboxylic acid group at the 1-position and an oxo group at the 9-position imparts distinct reactivity and functionalization possibilities, making it a valuable intermediate in the synthesis of more complex molecules.

The xanthene scaffold is a well-documented heterocyclic system with a rich history in pharmaceutical applications. Xanthenes, characterized by a three-membered oxygen-containing ring fused to a benzene-like structure, exhibit a wide range of biological activities. Among these, 9H-xanthene-1-carboxylic acid, 9-oxo- stands out for its potential as a building block in drug design. The carboxylic acid moiety at the 1-position provides a site for further functionalization, while the oxo group at the 9-position enhances electrophilic reactivity, facilitating various chemical transformations.

In recent years, there has been growing interest in xanthene derivatives due to their role as intermediates in the synthesis of bioactive compounds. For instance, researchers have explored the use of 9H-xanthene-1-carboxylic acid, 9-oxo- in the development of novel antimicrobial agents. The structural features of this compound allow for modifications that can target specific bacterial enzymes or membrane components, offering promising avenues for combating resistant strains. Additionally, its potential as a precursor in antiviral and anticancer drug discovery has not been overlooked.

The synthesis of 9H-xanthene-1-carboxylic acid, 9-oxo- typically involves multi-step organic reactions that highlight the compound's synthetic versatility. Common methodologies include cyclization reactions followed by oxidation and carboxylation steps. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce additional functional groups with high precision. These synthetic strategies underscore the importance of 85636-85-7 as a versatile intermediate in industrial and academic research settings.

Recent advancements in computational chemistry have further enhanced the understanding of 9H-xanthene-1-carboxylic acid, 9-oxo-'s reactivity and mechanistic pathways. Molecular modeling studies have revealed insights into how structural modifications can influence biological activity, providing a rational basis for designing more effective derivatives. These computational approaches are increasingly integrated into drug discovery pipelines, streamlining the identification of lead compounds with desired properties.

The pharmacological potential of 85636-85-7 is further supported by experimental data demonstrating its interactions with biological targets. For example, studies have shown that derivatives of this xanthene can modulate enzyme activity through competitive inhibition or allosteric regulation. Such interactions are critical for developing drugs that can selectively target pathological processes without unintended side effects. The oxo group's role in stabilizing transition states during these interactions is particularly noteworthy.

In industrial applications, 9H-xanthene-1-carboxylic acid, 9-oxo-'s stability under various conditions makes it an attractive candidate for large-scale production. Its compatibility with standard purification techniques ensures high yields and purity levels required for pharmaceutical use. Moreover, its solubility profile allows for easy integration into formulation processes, enhancing drug delivery systems. These practical considerations highlight its significance beyond academic research.

The environmental impact of synthesizing and utilizing 85636-85-7 is also an area of growing interest. Green chemistry principles are being applied to develop more sustainable synthetic routes that minimize waste and energy consumption. For instance, catalytic methods that employ recyclable catalysts or solvent-free conditions are being explored to reduce the ecological footprint associated with its production.

Future research directions for 9H-xanthene-1-carboxylic acid, 9-oxo-'s may include exploring its role in photodynamic therapy (PDT). Xanthene derivatives are known for their photosensitizing properties when excited by light sources such as lasers or LEDs. By incorporating functional groups that enhance light absorption or electron transfer efficiency, researchers aim to develop more effective PDT agents for treating tumors and other diseases.

Collaborative efforts between academia and industry are essential to fully realize the potential of compounds like 85636-85-7. Such partnerships can accelerate the translation of laboratory findings into clinical applications while ensuring regulatory compliance and safety standards are met. As our understanding of molecular interactions continues to evolve, so too will the applications of this versatile xanthene derivative.

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